Cas no 3310-35-8 (2-Methyl-1H-pyrazol-3(2H)-one)

2-Methyl-1H-pyrazol-3(2H)-one structure
2-Methyl-1H-pyrazol-3(2H)-one structure
Nombre del producto:2-Methyl-1H-pyrazol-3(2H)-one
Número CAS:3310-35-8
MF:C4H6N2O
Megavatios:98.1032404899597
MDL:MFCD20527389
CID:822743
PubChem ID:10986160

2-Methyl-1H-pyrazol-3(2H)-one Propiedades químicas y físicas

Nombre e identificación

    • 2-Methyl-1H-pyrazol-3(2H)-one
    • 2-methyl-1H-pyrazol-3-one
    • 1-Methyl-3-pyrazolin-5-one
    • F17237
    • 3-hydroxy-2-methylpyrazole
    • MFCD20527389
    • CS-0151204
    • JMARSTSWTFXHMC-UHFFFAOYSA-N
    • 1-methylpyrazol-5-one
    • J-509909
    • 1-methyl-1H-pyrazol-5-ol
    • AC-31359
    • 1H-Pyrazol-5-ol, 1-methyl-
    • H1695
    • DB-303438
    • 5-Hydroxy-1-methyl-1H-pyrazole, 95%
    • 5-Hydroxy-1-methyl-1H-pyrazole
    • 1-methyl-5-hydroxypyrazol
    • CMXOTACIOGGSNH-UHFFFAOYSA-N
    • STL556498
    • 3310-35-8
    • 5-Hydroxy-1-methyl-1H-pyrazole, 97%
    • 1-methyl-5-hydroxypyrazole
    • 5-Hydroxy-1-methylpyrazole
    • AKOS016009911
    • 33641-15-5
    • SB10557
    • BCP17282
    • CS-W008402
    • DTXSID301312855
    • BBL102693
    • AKOS005064145
    • W-202379
    • SY047635
    • MFCD05864418
    • 1-Methyl-1H-pyrazol-5-ol; 1-Methylpyrazol-5-ol; 1-Methyl-5-hydroxy-1H-pyrazole; 1-Methyl-5-hydroxypyrazole; 5-Hydroxy-1-methyl-5-pyrazole;
    • 2-methyl-1,2-dihydropyrazol-3-one
    • MDL: MFCD20527389
    • Renchi: InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3
    • Clave inchi: JMARSTSWTFXHMC-UHFFFAOYSA-N
    • Sonrisas: CN1C(=O)C=CN1

Atributos calculados

  • Calidad precisa: 98.048012819g/mol
  • Masa isotópica única: 98.048012819g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 7
  • Cuenta de enlace giratorio: 0
  • Complejidad: 119
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 32.3Ų
  • Xlogp3: -0.1

Propiedades experimentales

  • Denso: 1.146±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 100-108 ºC
  • Punto de ebullición: 142.0±23.0 ºC (760 Torr),
  • Punto de inflamación: 39.7±22.6 ºC,
  • Disolución: Soluble (306 g/l) (25 º C),

2-Methyl-1H-pyrazol-3(2H)-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D761291-10g
2-Methyl-1H-pyrazol-3(2H)-one
3310-35-8 97%
10g
$90 2024-06-06
Chemenu
CM189008-10g
2-Methyl-1H-pyrazol-3(2H)-one
3310-35-8 95%
10g
$234 2021-08-05
Cooke Chemical
BD9148431-5g
2-Methyl-1H-pyrazol-3(2H)-one
3310-35-8 97%
5g
RMB 480.00 2025-02-20
Cooke Chemical
BD9148431-1g
2-Methyl-1H-pyrazol-3(2H)-one
3310-35-8 97%
1g
RMB 160.00 2025-02-20
Aaron
AR00CJNJ-5g
2-Methyl-1H-pyrazol-3(2H)-one
3310-35-8 97%
5g
$26.00 2025-01-24
abcr
AB482400-5g
2-Methyl-1H-pyrazol-3(2H)-one, 95%; .
3310-35-8 95%
5g
€141.50 2024-08-02
eNovation Chemicals LLC
D761291-1g
2-Methyl-1H-pyrazol-3(2H)-one
3310-35-8 97%
1g
$55 2025-02-26
1PlusChem
1P00CJF7-5g
2-Methyl-1H-pyrazol-3(2H)-one
3310-35-8 98%
5g
$66.00 2025-02-26
A2B Chem LLC
AF84243-1g
2-Methyl-1h-pyrazol-3(2h)-one
3310-35-8 97%
1g
$14.00 2024-04-20
Ambeed
A126502-1g
2-Methyl-1H-pyrazol-3(2H)-one
3310-35-8 97%
1g
$19.0 2024-04-20

2-Methyl-1H-pyrazol-3(2H)-one Literatura relevante

  • 1. Acyl derivatives of hydroxylamine. Part XVIII. Configuration and conformation of benzamidoximes
    Otto Exner,Václav Jehli?ka,Alessandro Dondoni,Andrea C. Boicelli J. Chem. Soc. Perkin Trans. 2 1974 567

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:3310-35-8)2-Methyl-1H-pyrazol-3(2H)-one
A875426
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):220.0/878.0